molecular formula C10H14N2O2 B6272630 rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans CAS No. 2307758-10-5

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans

Cat. No.: B6272630
CAS No.: 2307758-10-5
M. Wt: 194.2
InChI Key:
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Description

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans is a chiral compound that features a pyrazole ring attached to an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment to the Oxane Ring: The pyrazole ring is then attached to the oxane ring through a nucleophilic substitution reaction. This step often requires the use of a suitable leaving group and a base to facilitate the reaction.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via oxidation of a primary alcohol precursor using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid

    Reduction: rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-methanol

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving pyrazole derivatives.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole-containing compounds, including their interactions with proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans is unique due to the presence of both the pyrazole and oxane rings, as well as the aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2307758-10-5

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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